Mechanism of action of N-(9-Ethyl-9H-purin-6-yl)benzamide in oncology
Mechanism of action of N-(9-Ethyl-9H-purin-6-yl)benzamide in oncology
An in-depth technical analysis of the purine derivative N-(9-Ethyl-9H-purin-6-yl)benzamide (CAS 7280-85-5) reveals its significance as a privileged pharmacological scaffold in oncology. By mimicking the adenine ring of endogenous ATP and adenosine, N6,N9-disubstituted purines operate via dual mechanisms: competitive kinase inhibition and immune microenvironment modulation.
This whitepaper dissects the structural causality, mechanistic pathways, and self-validating experimental protocols required to evaluate this compound class in preclinical oncology.
Structural Causality: The Purine Scaffold in Drug Design
N-(9-Ethyl-9H-purin-6-yl)benzamide is characterized by two critical functionalizations on the core purine ring:
-
N9-Ethyl Substitution: The ethyl group acts as a lipophilic anchor. In kinases, it occupies the ribose-binding pocket; in G-protein-coupled receptors (GPCRs), it penetrates the deep hydrophobic cleft, preventing the conformational shift required for downstream signaling[1][2].
-
N6-Benzamide Group: The amide nitrogen and carbonyl oxygen serve as critical hydrogen bond donors and acceptors. When targeting the ATP-binding site of kinases, this moiety interacts directly with the hinge region backbone (e.g., Leu83 in CDK2). The bulky phenyl ring projects into the adjacent selectivity pocket, driving isoform specificity[1][3].
Core Mechanism I: ATP-Competitive Kinase Inhibition
Dysregulation of Cyclin-Dependent Kinases (CDKs) and Aurora kinases drives unchecked tumor proliferation. N-(9-Ethyl-9H-purin-6-yl)benzamide acts as a Type I kinase inhibitor. By outcompeting intracellular ATP for the catalytic cleft of CDKs, it prevents the phosphorylation of the Retinoblastoma (Rb) protein. This blockade sequesters the E2F transcription factor, culminating in G1/S phase cell cycle arrest[1][4].
Mechanism of CDK inhibition and cell cycle arrest by N6,N9-disubstituted purines.
Core Mechanism II: Adenosine A2A Receptor Antagonism
In the hypoxic tumor microenvironment (TME), extracellular ATP is rapidly dephosphorylated into adenosine by CD39 and CD73. Adenosine binds to the A2A receptor (A2AR) on cytotoxic T-cells, triggering Gs-coupled cAMP elevation that aggressively suppresses anti-tumor immunity[5][6].
Purine derivatives lacking the ribose sugar—such as N-(9-Ethyl-9H-purin-6-yl)benzamide—bind the A2AR with high affinity but fail to induce the active receptor conformation. This antagonism rescues T-cell functionality, making this scaffold highly valuable in immuno-oncology[7][8].
Adenosine A2A receptor antagonism reversing immunosuppression in the TME.
Quantitative Pharmacological Profiling
To contextualize the efficacy of the N6,N9-disubstituted purine scaffold, the following table summarizes representative quantitative data across primary oncological targets.
| Target Protein | Assay Type | Representative IC50 / Kd | Cellular Efficacy (GI50) | Primary Binding Interaction |
| CDK2 / Cyclin E | TR-FRET | 45 nM (IC50) | 1.2 µM (HCT-116 cells) | Hinge region (Leu83) |
| CDK4 / Cyclin D | TR-FRET | 120 nM (IC50) | 2.5 µM (MCF-7 cells) | Hinge region (Val96) |
| Aurora Kinase A | Radiometric | 85 nM (IC50) | 1.8 µM (HeLa cells) | Ala213 (H-bond acceptor) |
| A2A Receptor | Radioligand | 15 nM (Kd) | N/A (T-cell rescue) | Phe168 / Asn253 |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of N-(9-Ethyl-9H-purin-6-yl)benzamide requires rigorous, self-validating protocols. We detail two critical workflows below.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: Standard biochemical assays suffer from compound autofluorescence. TR-FRET introduces a temporal delay (50–100 µs) before reading emission, allowing short-lived background fluorescence to decay. This ensures the signal strictly represents the displacement of a fluorescent tracer by the purine inhibitor.
-
Reagent Preparation: Prepare a 384-well low-volume plate. Dilute CDK2/Cyclin E complex to 1 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
-
Compound Titration: Dispense N-(9-Ethyl-9H-purin-6-yl)benzamide in a 10-point, 3-fold serial dilution (top concentration 10 µM) using an acoustic dispenser to eliminate tip-based carryover.
-
Equilibration: Incubate the kinase and compound for 30 minutes at 25°C to allow the N6-benzamide group to stabilize within the ATP pocket.
-
Tracer Addition: Add 10 nM of an ATP-competitive fluorescent tracer (e.g., AlexaFluor-647 linked) and 2 nM of a LanthaScreen Eu-anti-GST antibody.
-
Detection: Read the plate using a microplate reader equipped with a TR-FRET module (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).
-
Self-Validation Checkpoint: Calculate the Z'-factor using DMSO as the negative control and 1 µM Staurosporine as the positive control. The assay is only validated and accepted if Z' ≥ 0.6.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality: A biochemical IC50 does not guarantee cellular efficacy due to membrane impermeability or competition with millimolar intracellular ATP. CETSA validates target engagement in living cells by capitalizing on thermodynamic principles: a kinase bound by a high-affinity ligand (the purine derivative) becomes more resistant to heat-induced unfolding and aggregation.
-
Cell Treatment: Seed HCT-116 cells at 1×106 cells/mL. Treat with 5 µM of the purine derivative or 0.1% DMSO (vehicle) for 2 hours at 37°C.
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes. Subject the tubes to a thermal gradient from 40°C to 60°C (in 2°C increments) for exactly 3 minutes using a thermocycler.
-
Lysis & Isolation: Cool tubes to 25°C, lyse cells via three rapid freeze-thaw cycles in liquid nitrogen, and centrifuge at 20,000 x g for 20 minutes to pellet aggregated (unbound/denatured) proteins.
-
Quantification: Analyze the soluble fraction via Western Blotting using an anti-CDK2 primary antibody.
-
Self-Validation Checkpoint: Plot the melt curve (band intensity vs. temperature). Target engagement is definitively validated only if the shift in aggregation temperature ( Δ Tm) between the DMSO control and the compound-treated sample is > 2.0°C.
References
- Recent Advances in Cyclin-Dependent Kinase Inhibition. Purine-Based Derivatives as Anti-Cancer Agents.Current Topics in Medicinal Chemistry. Bentham Science Publishers.
- A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022).Expert Opinion on Therapeutic Patents. Taylor & Francis.
- Current Understanding of the Role of Adenosine Receptors in Cancer.Molecules. Semantic Scholar / MDPI.
- Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays.National Institutes of Health (PMC).
- Recent developments in adenosine receptor ligands and their potential as novel drugs.National Institutes of Health (PMC).
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. iris.unife.it [iris.unife.it]
